

The HAIYPRH Peptide: A Technical Guide to a Transferrin Receptor-Targeting Ligand

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Compound of Interest		
Compound Name:	HAIYPRH hydrochloride	
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Abstract

The heptapeptide HAIYPRH, also known as T7, is a synthetic peptide that has garnered significant attention in the field of targeted drug delivery. Identified through phage display technology, HAIYPRH exhibits a high binding affinity for the human transferrin receptor (TfR), a cell surface glycoprotein that is notably overexpressed in proliferating cancer cells and on the endothelial cells of the blood-brain barrier. This specific targeting capability, coupled with its relatively small size, makes HAIYPRH a promising ligand for the development of novel therapeutics designed to selectively accumulate at pathological sites while minimizing off-target effects. This technical guide provides a comprehensive overview of the HAIYPRH peptide, including its core properties, mechanism of action, and detailed experimental protocols for its synthesis and characterization.

Core Properties of the HAIYPRH Peptide

The HAIYPRH peptide is a linear sequence of seven amino acids: L-Histidine, L-Alanine, L-Isoleucine, L-Tyrosine, L-Proline, L-Arginine, and L-Histidine. Its primary function is to act as a targeting moiety by binding with high affinity to the transferrin receptor.[1][2][3]

Physicochemical Properties



Property	Value	Reference
Amino Acid Sequence	His-Ala-Ile-Tyr-Pro-Arg-His	[4]
Molecular Formula	C41H59N13O9	
Molecular Weight	914.0 g/mol	_
Binding Target	Human Transferrin Receptor (TfR)	[1][2][3]
Binding Affinity (Kd)	~10 nM	[1][2]

Key Features

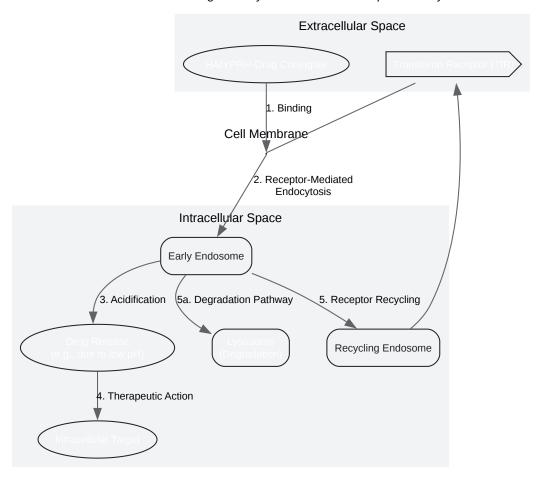
- High Affinity and Specificity: HAIYPRH binds to the transferrin receptor with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction.[1][2]
- Distinct Binding Site: The binding site of HAIYPRH on the transferrin receptor is different from that of its natural ligand, transferrin (Tf).[5] This is a significant advantage as it avoids competition with endogenous transferrin, which is present at high concentrations in the bloodstream.
- Receptor-Mediated Endocytosis: Upon binding to the TfR, the HAIYPRH peptide is
 internalized into the cell via receptor-mediated endocytosis.[4] This mechanism allows for the
 efficient intracellular delivery of conjugated therapeutic payloads.
- Blood-Brain Barrier Penetration: The high expression of TfR on the blood-brain barrier endothelium enables HAIYPRH-functionalized nanocarriers to traverse this highly selective barrier and access the central nervous system.
- Tumor Targeting: Many types of cancer cells overexpress TfR to meet their increased iron demand for rapid proliferation. This makes HAIYPRH an effective tool for targeting tumors.[3]

Mechanism of Action: Targeting the Transferrin Receptor



The therapeutic potential of the HAIYPRH peptide is rooted in its ability to hijack the natural transferrin receptor-mediated endocytosis pathway. This process is crucial for cellular iron uptake and is constitutively active in many cell types, particularly those with high metabolic rates.

HAIYPRH-Mediated Drug Delivery via Transferrin Receptor Endocytosis



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Figure 1. Signaling pathway of HAIYPRH-mediated cellular uptake.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of HAIYPRH

This protocol outlines the manual synthesis of the HAIYPRH peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-His(Trt)-Wang resin
- Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-His(Trt)-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
- · Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:



- Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the activated amino acid solution.
- Add the coupling mixture to the resin and shake for 2 hours.
- Wash the resin with DMF and DCM.
- Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Arg, Pro, Tyr, Ile, Ala, His).
- Cleavage and Deprotection:
 - o After the final coupling and deprotection, wash the resin with DCM and dry it.
 - Treat the resin with the cleavage cocktail for 2-3 hours.
 - Filter the resin and collect the filtrate.
- Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide, wash with diethyl ether, and air dry.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.



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Figure 2. Workflow for the solid-phase synthesis of HAIYPRH.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the determination of the binding affinity of HAIYPRH for the transferrin receptor using SPR.

Materials:

- SPR instrument and sensor chips (e.g., CM5 chip)
- Recombinant human transferrin receptor (soluble ectodomain)
- HAIYPRH peptide
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)

Procedure:

- Chip Preparation and Ligand Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
 - Inject the transferrin receptor solution over the activated surface to allow for covalent immobilization via amine coupling.
 - Deactivate any remaining active sites with ethanolamine.
- Analyte Binding:
 - Prepare a series of dilutions of the HAIYPRH peptide in running buffer.
 - Inject the HAIYPRH solutions sequentially over the immobilized TfR surface, from the lowest to the highest concentration.



- Include a buffer-only injection as a blank.
- Data Analysis:
 - Record the sensorgrams for each concentration.
 - Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Confocal Microscopy for Cellular Uptake Visualization

This protocol details the visualization of HAIYPRH-mediated cellular uptake using a fluorescently labeled version of the peptide.

Materials:

- Fluorescently labeled HAIYPRH (e.g., FITC-HAIYPRH)
- TfR-overexpressing cancer cell line (e.g., HeLa or U87 cells)
- Cell culture medium and supplements
- Confocal microscope
- Glass-bottom dishes or chamber slides
- · Paraformaldehyde (PFA) for fixation
- DAPI for nuclear staining

Procedure:

- Cell Culture: Seed the TfR-overexpressing cells onto glass-bottom dishes and culture until they reach 50-70% confluency.
- Peptide Incubation:



- Replace the culture medium with fresh medium containing the desired concentration of FITC-HAIYPRH.
- Incubate the cells for various time points (e.g., 30 min, 1h, 2h) at 37°C.
- Cell Fixation and Staining:
 - Wash the cells with PBS to remove unbound peptide.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells with PBS.
 - Stain the cell nuclei with DAPI for 5 minutes.
 - Wash the cells with PBS.
- Imaging:
 - Mount the dishes on the confocal microscope.
 - Acquire images using appropriate laser lines and filters for FITC and DAPI.
 - Analyze the images to observe the subcellular localization of the FITC-HAIYPRH.

Quantitative Data Summary In Vitro Cellular Uptake



Cell Line	Nanoparticle Formulation	Uptake Enhancement vs. Non-Targeted	Reference
U87 MG (human glioblastoma)	HAIYPRH-modified liposomes	Significantly higher than unmodified liposomes	[6]
HeLa (human cervical cancer)	HAIYPRH-conjugated gold nanoparticles	Increased uptake speed in the presence of transferrin	
A549 (human lung carcinoma)	HAIYPRH-conjugated gold nanoparticles	Increased uptake speed and decreased endocytosis force in the presence of transferrin	-

In Vivo Performance

Animal Model	Formulation	Outcome	Reference
Glioma-bearing mice	HAIYPRH-modified drug co-delivery system	More efficient tumor accumulation compared to the unmodified system	[6]
Ischemic stroke mouse model	T7-conjugated PEGylated liposomes	Enhanced anti- ischemic stroke effect	

Conclusion

The HAIYPRH peptide has emerged as a robust and versatile tool for targeted drug delivery. Its high affinity for the transferrin receptor, coupled with a well-understood mechanism of internalization, provides a solid foundation for the rational design of next-generation therapeutics. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize, characterize, and evaluate HAIYPRH-based constructs. Further research focusing on optimizing linker chemistry, payload conjugation, and in vivo



characterization will undoubtedly unlock the full therapeutic potential of this promising targeting ligand.

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